3-(3,5-Bis(trifluoromethyl)phenyl)piperidine
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Overview
Description
3-(3,5-Bis(trifluoromethyl)phenyl)piperidine is a chemical compound characterized by the presence of a piperidine ring substituted with a 3,5-bis(trifluoromethyl)phenyl group. This compound is notable for its unique structural features, which include the trifluoromethyl groups that impart distinct chemical properties. These properties make it a valuable compound in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Bis(trifluoromethyl)phenyl)piperidine typically involves the reaction of 3,5-bis(trifluoromethyl)benzyl chloride with piperidine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Bis(trifluoromethyl)phenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3,5-Bis(trifluoromethyl)phenyl)piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(3,5-Bis(trifluoromethyl)phenyl)piperidine involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Bis(trifluoromethyl)benzyl chloride
- 3,5-Bis(trifluoromethyl)phenylpiperazine
- 3,5-Bis(trifluoromethyl)phenylthiourea
Uniqueness
3-(3,5-Bis(trifluoromethyl)phenyl)piperidine is unique due to the presence of both the piperidine ring and the 3,5-bis(trifluoromethyl)phenyl group. This combination imparts distinct chemical and physical properties, making it more versatile and effective in various applications compared to its analogs .
Properties
Molecular Formula |
C13H13F6N |
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Molecular Weight |
297.24 g/mol |
IUPAC Name |
3-[3,5-bis(trifluoromethyl)phenyl]piperidine |
InChI |
InChI=1S/C13H13F6N/c14-12(15,16)10-4-9(8-2-1-3-20-7-8)5-11(6-10)13(17,18)19/h4-6,8,20H,1-3,7H2 |
InChI Key |
GSZOGLXISPWVQW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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